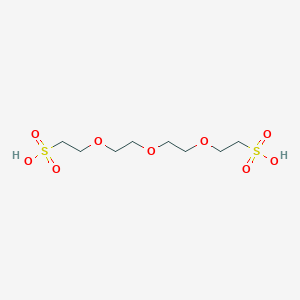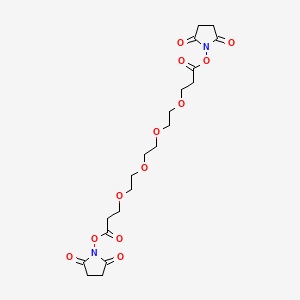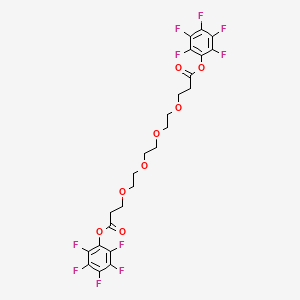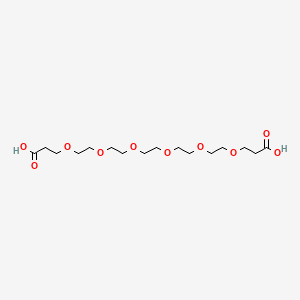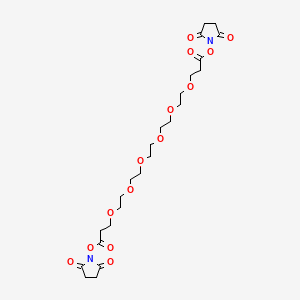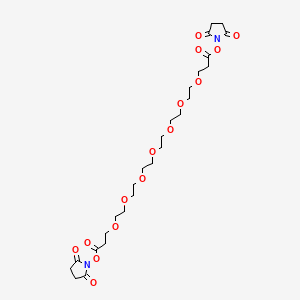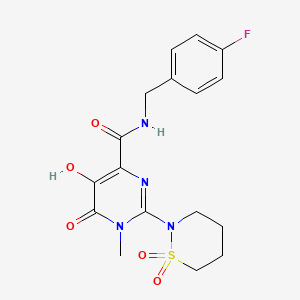
BMS-707035
Übersicht
Beschreibung
HIV-Integrasehemmer sind eine Klasse von antiretroviralen Medikamenten, die entwickelt wurden, um die Wirkung der Integrase zu blockieren, einem viralen Enzym, das das virale Genom in die DNA der Wirtszelle einfügt. Diese Integration ist ein entscheidender Schritt bei der Replikation von Retroviren, einschließlich des Humanen Immundefizienzvirus (HIV). Durch die Hemmung dieses Prozesses können diese Verbindungen die weitere Ausbreitung des Virus stoppen .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von HIV-Integrasehemmern beinhaltet oft die Einarbeitung spezifischer chemischer Einheiten, die mit dem Integraseenzym interagieren. Beispielsweise wurden Verbindungen, die einen Pyridinkern enthalten, intensiv untersucht. Die Synthesewege umfassen typischerweise mehrstufige Prozesse, einschließlich der Bildung von Schlüsselzwischenprodukten durch Reaktionen wie nucleophile Substitution und Cyclisierung .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Inhibitoren beinhaltet die Optimierung der Synthesewege für die großtechnische Herstellung. Dazu gehören die Verwendung von Reaktionen mit hoher Ausbeute, kostengünstigen Reagenzien und skalierbaren Prozessen. Der Produktionsprozess muss auch die Reinheit und Stabilität des Endprodukts gewährleisten, um pharmazeutische Standards zu erfüllen .
Wissenschaftliche Forschungsanwendungen
HIV-Integrasehemmer haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindungen verwendet, um Enzymhemmung und Wirkstoffdesign zu untersuchen.
Biologie: Eingesetzt in der Forschung, um die Mechanismen der viralen Integration und Replikation zu verstehen.
Medizin: Unverzichtbar für die Entwicklung von antiretroviralen Therapien zur Behandlung von HIV/AIDS.
Industrie: In der pharmazeutischen Industrie zur Herstellung von antiretroviralen Medikamenten eingesetzt
5. Wirkmechanismus
HIV-Integrasehemmer wirken, indem sie an das Integraseenzym binden und seine Fähigkeit blockieren, die virale DNA in das Genom der Wirtszelle einzufügen. Diese Wirkung verhindert, dass sich das Virus repliziert und verbreitet. Die Inhibitoren zielen auf bestimmte Stellen am Integraseenzym ab, stören seine Funktion und stoppen den Integrationsprozess .
Ähnliche Verbindungen:
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
Vergleich: HIV-Integrasehemmer sind einzigartig in ihrer Fähigkeit, das Integraseenzym, einen kritischen Bestandteil des HIV-Replikationszyklus, gezielt anzugreifen. Im Vergleich zu anderen antiretroviralen Medikamenten haben Integrasehemmer günstige pharmakokinetische und pharmakodynamische Eigenschaften gezeigt, darunter hohe Wirksamkeit, Sicherheit und Benutzerfreundlichkeit. Sie werden im Allgemeinen gut vertragen und haben im Vergleich zu anderen Klassen von Antiretroviralen weniger Arzneimittelwechselwirkungen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of HIV Integrase Inhibitors often involves the incorporation of specific chemical moieties that interact with the integrase enzyme. For instance, compounds incorporating a pyridine core have been extensively studied. The synthetic pathways typically involve multi-step processes, including the formation of key intermediates through reactions such as nucleophilic substitution and cyclization .
Industrial Production Methods: Industrial production of these inhibitors involves optimizing the synthetic routes for large-scale manufacturing. This includes the use of high-yield reactions, cost-effective reagents, and scalable processes. The production process must also ensure the purity and stability of the final product to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: HIV-Integrasehemmer durchlaufen verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen am Inhibitor verändern und möglicherweise seine Aktivität beeinflussen.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen einzuführen oder zu modifizieren.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen sind bei der Synthese dieser Inhibitoren üblich.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Lösungsmittel: Dimethylsulfoxid, Acetonitril.
Hauptprodukte: Die Hauptprodukte dieser Reaktionen sind typischerweise die endgültigen Integrasehemmerverbindungen, die dann gereinigt und auf ihre Wirksamkeit gegen HIV getestet werden .
Wirkmechanismus
HIV Integrase Inhibitors work by binding to the integrase enzyme and blocking its ability to insert the viral DNA into the host cell’s genome. This action prevents the virus from replicating and spreading. The inhibitors target specific sites on the integrase enzyme, disrupting its function and halting the integration process .
Vergleich Mit ähnlichen Verbindungen
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
Comparison: HIV Integrase Inhibitors are unique in their ability to specifically target the integrase enzyme, a critical component of the HIV replication cycle. Compared to other antiretroviral drugs, integrase inhibitors have shown favorable pharmacokinetic and pharmacodynamic properties, including high efficacy, safety, and ease of use. They are generally well-tolerated and have fewer drug-drug interactions compared to other classes of antiretrovirals .
Eigenschaften
IUPAC Name |
2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O5S/c1-21-16(25)14(23)13(15(24)19-10-11-4-6-12(18)7-5-11)20-17(21)22-8-2-3-9-28(22,26)27/h4-7,23H,2-3,8-10H2,1H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIWZCGZPBJWBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N=C1N2CCCCS2(=O)=O)C(=O)NCC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025869 | |
| Record name | 2-(1,1-Dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
729607-74-3 | |
| Record name | BMS-707035 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0729607743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HIV Integrase Inhibitor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(1,1-Dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-707035 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PR4P7YOKT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Q1: What is the mechanism of action of BMS-707035 against HIV-1?
A1: this compound is a potent HIV-1 integrase strand transfer inhibitor (INSTI). [, , , ] INSTIs like this compound specifically target the strand transfer step of HIV-1 integrase, preventing the integration of viral DNA into the host cell genome. This effectively blocks viral replication, making it a key target for antiretroviral therapy. [, ]
Q2: What is the current status of this compound in clinical development?
A2: While initially promising, this compound development was halted at the Phase II clinical trial stage. [] Despite this setback, the research surrounding this compound provided valuable insights for the development of other integrase inhibitors.
Q3: What are the structural features of this compound and similar compounds being investigated as HIV-1 integrase inhibitors?
A3: this compound belongs to a class of compounds that feature a 3-hydroxy-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one core. [] Researchers have synthesized and evaluated various derivatives within this chemical class, aiming to optimize their potency and pharmacological properties as HIV-1 integrase inhibitors.
Q4: How does the emergence of drug resistance impact the development of HIV-1 integrase inhibitors?
A4: The continuous development of new HIV-1 integrase inhibitors is crucial due to the potential for viral resistance. [] As HIV replicates under therapeutic pressure, mutations can arise in the integrase enzyme, leading to reduced susceptibility to existing inhibitors. This highlights the ongoing need for novel INSTIs with improved resistance profiles.
Q5: What are the future directions for research on HIV-1 integrase inhibitors?
A5: Future research will likely focus on developing new generations of HIV-1 integrase inhibitors with enhanced potency, improved resistance profiles, and more favorable pharmacokinetic properties. [, ] Understanding the structural basis of inhibitor binding and the mechanisms of resistance will be crucial for designing more effective therapeutic agents against HIV-1.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

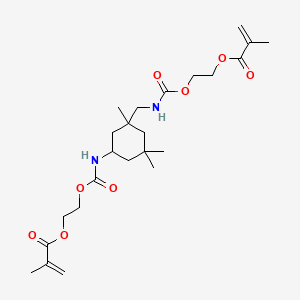
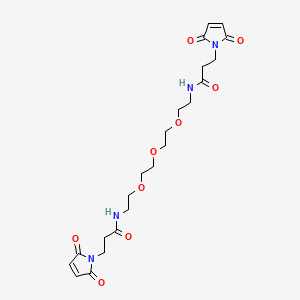
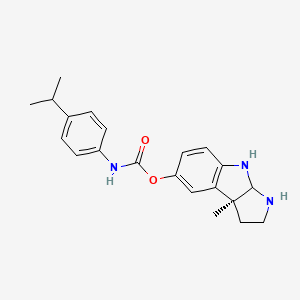

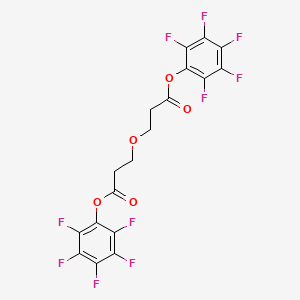
![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B606171.png)

